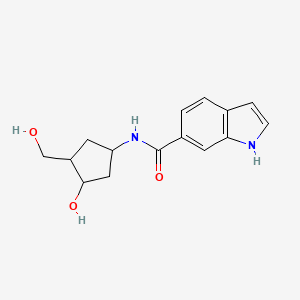
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana, but it is much more potent and selective in its effects on the endocannabinoid system.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
3-hydroxy-4-(hydroxymethyl)cyclopent-2-enone, 1H-indole-6-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Methanol, Ethyl acetate, Acetic acid, Sodium bicarbonate (NaHCO3), Wate
Reaction
Step 1: Protection of the hydroxyl group of 3-hydroxy-4-(hydroxymethyl)cyclopent-2-enone with acetic anhydride and pyridine to form the corresponding acetate., Step 2: Coupling of the protected cyclopentenone with 1H-indole-6-carboxylic acid using DCC and DIPEA in DMF to form the corresponding amide., Step 3: Deprotection of the acetate group using sodium bicarbonate in methanol to obtain the free hydroxyl group., Step 4: Cyclization of the hydroxyl group with the adjacent carbonyl group to form the cyclopentyl ring using acetic acid as a catalyst., Step 5: Purification of the crude product using column chromatography with ethyl acetate and methanol as eluents to obtain the final product.
Mecanismo De Acción
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found throughout the body, including in the brain, spinal cord, and immune system. By binding to these receptors, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 can modulate various physiological processes, including pain perception, inflammation, and neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, as well as to protect against neuronal damage in models of neurodegenerative disease. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 in lab experiments is its high potency and selectivity for the endocannabinoid system. This allows researchers to more precisely study the effects of this compound on specific physiological processes. However, one limitation of using N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 is its potential for toxicity at high doses, which can limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940. One area of interest is the development of novel therapeutic applications for this compound, particularly in the treatment of pain, inflammation, and neurodegenerative disorders. Another area of interest is the development of more selective and less toxic synthetic cannabinoids that can target specific receptors in the endocannabinoid system. Overall, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 represents a promising area of research for the development of novel therapeutic agents with potential applications in a wide range of medical conditions.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including pain, inflammation, epilepsy, and neurodegenerative disorders. This compound has been shown to have potent analgesic and anti-inflammatory effects, as well as anticonvulsant and neuroprotective properties.
Propiedades
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-8-11-5-12(7-14(11)19)17-15(20)10-2-1-9-3-4-16-13(9)6-10/h1-4,6,11-12,14,16,18-19H,5,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLNKJLKAXINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005694.png)
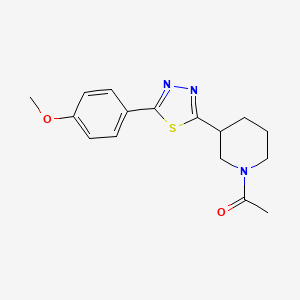
![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3005696.png)
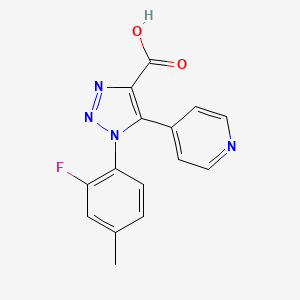
![4-Nitro-[2]naphthoic acid](/img/structure/B3005698.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B3005700.png)
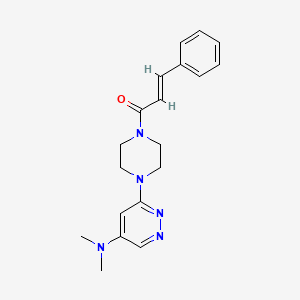
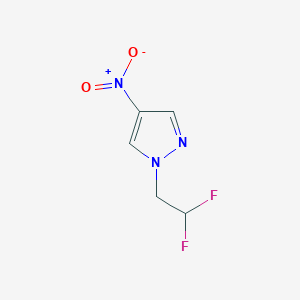

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)
![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)
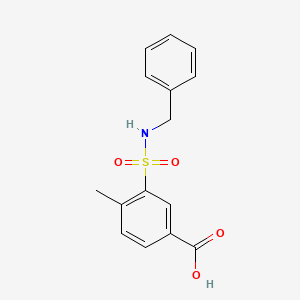
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)
![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)